molecular formula C14H22N2O4S B7717221 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide

2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide

Cat. No. B7717221
M. Wt: 314.40 g/mol
InChI Key: HHPDCFIGVGLOND-UHFFFAOYSA-N
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Description

2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide, also known as NSC745887, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide involves inhibition of various enzymes and signaling pathways. It inhibits the activity of histone deacetylases (HDACs) and proteasome, leading to increased acetylation of histones and accumulation of ubiquitinated proteins, respectively. 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide also inhibits the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been found to have various biochemical and physiological effects in scientific research studies. It has been found to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10). 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been found to induce apoptosis in cancer cells and reduce tumor growth in animal models. It has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has shown promising results in various scientific research studies and has potential therapeutic applications. However, there are also some limitations for lab experiments. 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential side effects. It is also not readily available for purchase, and researchers may need to synthesize it themselves.

Future Directions

There are several future directions for 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide research. One direction is to further study its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail and identify potential side effects. Additionally, researchers can explore the synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide analogs and derivatives to improve its therapeutic efficacy and reduce potential side effects. Finally, researchers can explore the development of 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide as a potential drug candidate and conduct preclinical and clinical trials to evaluate its safety and efficacy.
In conclusion, 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide is a novel compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential as a drug candidate.

Synthesis Methods

The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide involves the reaction of N-cyclohexylmethanesulfonamide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be done on a larger scale for further studies.

Scientific Research Applications

2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been found to reduce inflammation and oxidative stress. In neurodegenerative disease research, 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been found to protect neurons and improve cognitive function.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-21(18,19)16(12-6-3-2-4-7-12)11-14(17)15-10-13-8-5-9-20-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPDCFIGVGLOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(furan-2-ylmethyl)acetamide

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